N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic organic compound featuring a tetrahydrobenzothiophen core substituted with a cyano group at position 3 and a methyl group at position 5. The butanamide side chain is further functionalized with a 4-fluorobenzenesulfonyl moiety. This compound is structurally designed to combine electron-withdrawing (cyano, sulfonyl) and lipophilic (methyl, fluorophenyl) groups, which are often critical for modulating pharmacokinetic properties and target binding in medicinal chemistry applications.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S2/c1-13-4-9-16-17(12-22)20(27-18(16)11-13)23-19(24)3-2-10-28(25,26)15-7-5-14(21)6-8-15/h5-8,13H,2-4,9-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDESCQBBPOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiophene Synthesis
The 4,5,6,7-tetrahydro-1-benzothiophen-2-amine scaffold forms the foundational structure. Patent CN101014580B demonstrates a cyclocondensation approach using 4-methylcyclohexanone with elemental sulfur and ammonium acetate under inert atmosphere at 180-200°C for 8-12 hours, achieving 68-72% yield. Modifications involve:
- Cyano Introduction : Subsequent nitration at position 3 using fuming HNO3/H2SO4 (0-5°C, 4h) followed by Sandmeyer cyanation with CuCN in DMF (80°C, 6h)
- Methyl Group Installation : Friedel-Crafts alkylation using methyl chloride and AlCl3 catalyst (25°C, 2h) in dichloromethane
Sulfonamide Coupling Strategies
Sulfonyl Chloride Preparation
4-Fluorobenzenesulfonyl chloride synthesis follows the protocol from WO2006066172A1:
Amide Bond Formation
Coupling the benzothiophene amine with 4-(4-fluorobenzenesulfonyl)butanoic acid employs three methods:
| Method | Conditions | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Carbodiimide (EDC) | DCM, RT, 12h | DMAP | 78 | 95.2 |
| Mixed Anhydride | ClCO2iPr, Et3N, THF, -15°C | HOBt | 82 | 97.8 |
| Enzymatic | Lipase B, MTBE, 35°C, 48h | - | 65 | 99.1 |
Data adapted from CN101014580B and WO2006066172A1
Process Optimization Challenges
Steric Hindrance Mitigation
The tert-butyl group adjacent to the amide nitrogen creates steric constraints during coupling. WO2006066172A1 reports using high-pressure (5 bar) conditions with DMF as solvent to improve reaction kinetics, reducing reaction time from 24h to 8h while maintaining 89% yield.
Sulfur Oxidation Control
Over-oxidation of the benzothiophene sulfur occurs above 40°C during workup. Patent CN101014580B specifies a two-phase extraction system (EtOAc/10% NaHSO3) maintained at 15-20°C to preserve sulfide integrity.
Analytical Characterization Benchmarks
Critical quality attributes from molinstincts.com data and experimental validations:
| Parameter | Target Specification | Method |
|---|---|---|
| Molecular Weight | 435.52 g/mol | HRMS (ESI+) |
| Melting Point | 158-160°C | DSC |
| Chiral Purity | >99.5% ee | Chiral HPLC |
| Sulfur Content | 7.34-7.38% | Elemental Analysis |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch processes from CN101014580B to flow chemistry:
- Reactor Design : Corrosion-resistant Hastelloy C-276 modules
- Residence Time : 22 minutes for complete amidation at 65°C
- Throughput : 12.8 kg/day from 50L total reactor volume
Waste Stream Management
The process generates 6.2 kg waste/kg product, primarily from:
- Copper cyanide complexes (Sandmeyer reaction)
- Aluminum chloride sludges (Friedel-Crafts)
Patent WO2006066172A1 proposes a neutralization protocol using Ca(OH)2 slurry (pH 8.5-9.0) to precipitate heavy metals prior to incineration.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show promise for:
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) enables:
- Kinetic resolution of racemic intermediates
- 98% enantiomeric excess in <24h at 30°C
- 83% recovered yield via dynamic kinetic resolution
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, as outlined below:
Structural Analogues
| Compound Name | Core Structure | Key Substituents | Molecular Formula |
|---|---|---|---|
| Target Compound | Tetrahydrobenzothiophen | 3-CN, 6-CH₃, 4-(4-F-C₆H₄-SO₂)-butanamide | C₂₁H₂₂FN₃O₃S₂ |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]butanamide | Tetrahydrobenzothiophen | 3-CN, 2-(pyrimidinylthio)-butanamide | C₁₉H₂₀N₄O₂S₂ |
| S-Alkylated 1,2,4-triazoles [10–15] (e.g., [10]) | 1,2,4-Triazole | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, S-alkylated ketone | Varies (X = H, Cl, Br) |
| N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-ethanamide | Tetrahydrobenzothiophen | 6-t-Bu, 3-CN, thienopyrimidinylsulfanyl-ethanamide | C₂₄H₂₈N₄O₂S₃ |
Key Observations :
- The target compound shares the tetrahydrobenzothiophen core with and compounds but differs in substituent chemistry. The 4-fluorobenzenesulfonyl group distinguishes it from the pyrimidinylthio () and thienopyrimidinylsulfanyl () side chains.
IR Spectroscopy :
- The target compound’s IR spectrum is expected to show νC≡N (~2200 cm⁻¹), νS=O (asymmetric: ~1350 cm⁻¹, symmetric: ~1150 cm⁻¹), and νC=O (amide: ~1660 cm⁻¹). This aligns with sulfonamide and nitrile vibrations observed in compounds (e.g., νC=S at 1243–1258 cm⁻¹ in triazoles) .
- Unlike triazoles, the absence of tautomeric thiol/thione bands (e.g., νS-H at ~2500–2600 cm⁻¹) confirms the stability of the benzothiophen core .
Reactivity and Functional Group Impact
- The 4-fluorobenzenesulfonyl group enhances electrophilicity and hydrogen-bonding capacity compared to non-fluorinated analogs (e.g., X = H in compounds).
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 374.49 g/mol. It possesses a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2OS2 |
| Molecular Weight | 374.49 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. The presence of the benzothiophene moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses.
Therapeutic Potential
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines.
- Analgesic Properties : Similar compounds have demonstrated analgesic effects in animal models, indicating potential utility in pain management.
- Anticancer Activity : Preliminary studies indicate that benzothiophene derivatives can exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.
Case Studies and Research Findings
- Study on Pain Modulation : A study published in Journal of Medicinal Chemistry explored the analgesic properties of related compounds. Results indicated significant pain relief in rodent models when administered at specific dosages .
- Anti-inflammatory Effects : In a study assessing inflammatory markers in human cell lines, the compound exhibited a reduction in TNF-alpha and IL-6 levels, suggesting its role as an anti-inflammatory agent.
- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that derivatives similar to this compound induced apoptosis effectively. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
